4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline
Description
Properties
CAS No. |
922189-50-2 |
|---|---|
Molecular Formula |
C18H14ClN3O4 |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
4-chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline |
InChI |
InChI=1S/C18H14ClN3O4/c1-25-15-9-13-14(10-16(15)26-2)20-17(21-18(13)19)7-6-11-4-3-5-12(8-11)22(23)24/h3-10H,1-2H3 |
InChI Key |
ZENDOXZGOCSFNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])Cl)OC |
Origin of Product |
United States |
Preparation Methods
Method A: Nitration and Condensation
This method begins with the nitration of 3,4-dimethoxyacetophenone to produce an intermediate compound followed by condensation with an amine.
Step 1 : Nitration of 3,4-dimethoxyacetophenone using nitric acid to yield 2-nitro-4,5-dimethoxyacetophenone.
Step 2 : Condensation of the nitro compound with N,N-dimethylformamide dimethyl acetal to produce a key intermediate.
Step 3 : Reduction of the intermediate to form 4-hydroxy-6,7-dimethoxyquinoline.
Step 4 : Chlorination of the hydroxy compound using thionyl chloride to yield 4-chloro-6,7-dimethoxyquinoline.
Method B: Direct Synthesis from Precursor
This method utilizes a simpler approach by directly synthesizing from readily available precursors.
Step 1 : Start with 6,7-dimethoxy-3,4-dihydroquinazoline-4-one.
Step 2 : Treat with thionyl chloride in N,N-dimethylformamide under reflux conditions for six hours.
Step 3 : Post-reaction workup involves azeotropic removal of excess thionyl chloride and extraction with dichloromethane.
Yield : Approximately 98%.
Method C: Multi-Step Synthesis
A more complex route that includes several reaction types such as nitration, reduction, and cyclization.
Step 1 : Nitration of veratrole to produce a nitro intermediate.
Step 2 : Reduction of the nitro group to an amine.
Step 3 : Urea formation followed by cyclization to form a quinazoline derivative.
Step 4 : Final chlorination step yields the target compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted quinazolines.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that quinazoline derivatives, including 4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline, exhibit a wide range of biological activities:
- Antitumor Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. They are often used as intermediates in the synthesis of potent antineoplastic agents such as cabozantinib and tivozanib, which target various cancer pathways .
- Inhibition of Phosphodiesterases : Compounds in this class have shown potential as phosphodiesterase inhibitors, particularly PDE7A. This inhibition can lead to increased levels of cyclic AMP (cAMP), which is beneficial in treating inflammatory diseases .
- Antimicrobial Properties : Some studies have indicated that quinazoline derivatives possess antimicrobial activities, making them candidates for developing new antibiotics.
Synthesis Pathways
The synthesis of 4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline typically involves several key steps:
- Nitrification : Starting with 3,4-dimethoxyacetophenone, nitrification is performed to introduce the nitro group.
- Condensation : The nitrated compound undergoes condensation with N,N-dimethylformamide dimethyl acetal to form an intermediate.
- Reduction and Cyclization : A hydrogenation reaction is then applied to reduce and cyclize the intermediate into the desired quinazoline structure.
- Chlorination : Finally, chlorination is performed to yield the final product .
Case Studies
Several case studies highlight the applications of 4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline:
- Anticancer Drug Development : Research has demonstrated that modifications to the quinazoline structure can enhance its potency against specific cancer types. For instance, derivatives with varied substitutions have been synthesized and tested for their efficacy against breast and lung cancer cell lines .
- Inflammatory Disease Treatment : A study evaluated the anti-inflammatory properties of quinazoline derivatives in models of chronic inflammation. The results indicated that specific structural modifications significantly improved their effectiveness as PDE inhibitors .
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Bis(2-methoxyethoxy) substituents (e.g., in Erlotinib intermediates) improve aqueous solubility, whereas ethylenedioxy groups reduce molecular weight .
Pharmacological Activity
Key Differences :
- The target compound’s nitrophenyl-ethenyl group distinguishes it from AG-1478’s chloroaniline group, likely leading to divergent kinase selectivity.
- Acetoxy-substituted analogs prioritize apoptosis pathways, whereas methoxy/chloro derivatives focus on kinase inhibition .
Biological Activity
4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the context of cancer research. Quinazolines are known for their potential as therapeutic agents due to their ability to inhibit various biological pathways involved in tumor growth and metastasis. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C13H12ClN3O3
- Molecular Weight : 295.70 g/mol
- CAS Number : 35654-56-9
4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline exhibits its biological effects primarily through the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Notably, it has been shown to inhibit:
- Epidermal Growth Factor Receptor (EGFR) : This receptor is often overexpressed in various cancers, making it a critical target for anticancer therapies. The compound's ability to inhibit EGFR autophosphorylation suggests a mechanism for reducing tumor cell growth .
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR can lead to reduced angiogenesis, which is essential for tumor growth and metastasis .
Antitumor Activity
Research indicates that 4-chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline demonstrates significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.096 | |
| A549 (Lung Cancer) | 0.120 | |
| HepG2 (Liver Cancer) | 2.09 |
These values indicate that the compound exhibits potent activity against breast and lung cancer cells, positioning it as a promising candidate for further development in anticancer therapies.
Case Studies
- In vitro Studies : Various studies have evaluated the cytotoxic effects of quinazoline derivatives on human cancer cell lines. For instance, compounds similar to 4-chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline were tested against MCF-7 and A549 cells, revealing significant dose-dependent inhibition of cell proliferation .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level with target proteins such as EGFR and VEGFR. These studies suggest that structural modifications can enhance binding affinity and selectivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-chloro-6,7-dimethoxyquinazoline derivatives, and what critical reaction conditions influence yield?
- The synthesis of chloro-dimethoxyquinazoline derivatives typically involves cyclization of substituted anthranilic acid derivatives. For example, 4-chloro-6,7-dimethoxyquinazoline can be synthesized via chlorination of 4-amino precursors using POCl₃ under reflux conditions . Key factors include temperature control (80–110°C), stoichiometry of chlorinating agents, and purification via recrystallization to achieve >95% purity.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological validation includes:
- HPLC : Retention time comparison with standards (e.g., ≥98% purity threshold) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 312.5 (for similar derivatives) .
- Melting Point Analysis : Expected range 262–268°C for amino-chloro-dimethoxyquinazoline analogs .
Q. What solvents are suitable for dissolving 4-chloro-6,7-dimethoxyquinazoline derivatives, and what solubility challenges arise?
- Polar aprotic solvents (DMSO, DMF) are effective due to the compound’s aromatic and halogenated structure. Hydrophobic moieties (e.g., ethenyl-nitrophenyl groups) may reduce aqueous solubility, necessitating co-solvents like ethanol or PEG-400 for in vitro assays .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of styrylquinazoline analogs, such as apoptosis induction?
- Styrylquinazolines (e.g., 8-ADEQ) trigger apoptosis via ROS-mediated pathways, activating caspases-8 and -3. For example, 8-ADEQ upregulates Fas receptors, leading to mitochondrial membrane depolarization and DNA fragmentation in leukemia cells. Pre-treatment with antioxidants (e.g., NAC) inhibits these effects, confirming ROS dependency .
Q. How do structural modifications (e.g., nitro or methoxy groups) influence pharmacological activity?
- Nitro groups : Enhance electron-withdrawing effects, improving binding to kinase active sites (e.g., ARK inhibitors).
- Methoxy groups : Increase lipophilicity, affecting membrane permeability. Comparative studies show that 6,7-dimethoxy derivatives exhibit higher inhibitory activity against PDGFR than diethoxy analogs .
- Ethenyl linkers : Conjugation with nitrophenyl groups (as in the target compound) may enhance intercalation with DNA or protein targets .
Q. How can researchers resolve contradictions in reported IC₅₀ values for quinazoline-based kinase inhibitors?
- Discrepancies often arise from assay conditions (e.g., ATP concentration, cell lines). Best practices include:
- Standardizing assay protocols (e.g., fixed ATP at 10 µM for kinase assays).
- Validating results across multiple models (e.g., recombinant enzymes vs. cell-based assays) .
- Reporting full experimental parameters (pH, incubation time) to enable cross-study comparisons .
Methodological Recommendations
- Synthetic Optimization : Use POCl₃ in anhydrous toluene for efficient chlorination .
- Apoptosis Assays : Combine Annexin V-FITC/PI staining with caspase-3 activity measurements for robust apoptosis validation .
- Kinase Profiling : Employ broad-panel kinase screens (e.g., Eurofins KinaseProfiler) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
